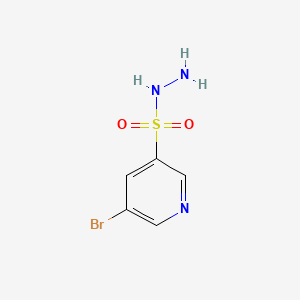
5-Bromopyridine-3-sulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromopyridine-3-sulfonohydrazide is an organic compound with the molecular formula C5H6BrN3O2S It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a sulfonohydrazide group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromopyridine-3-sulfonohydrazide typically involves the sulfonation of 5-bromopyridine followed by the introduction of the hydrazide group. One common method includes:
Sulfonation: 5-Bromopyridine is reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.
Hydrazide Formation: The resulting 5-bromopyridine-3-sulfonyl chloride is then treated with hydrazine hydrate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromopyridine-3-sulfonohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonohydrazide group can participate in redox reactions.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonamides.
Coupling Products: Cross-coupling reactions can yield biaryl compounds.
Aplicaciones Científicas De Investigación
5-Bromopyridine-3-sulfonohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: It can be used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromopyridine-3-sulfonohydrazide depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The sulfonohydrazide group can form hydrogen bonds and interact with various molecular targets, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromopyridine-3-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonohydrazide group.
5-Bromopyridine-3-boronic acid: Contains a boronic acid group, used in different types of coupling reactions.
3-Bromopyridine: Lacks the sulfonohydrazide group, used in simpler substitution reactions.
Uniqueness
5-Bromopyridine-3-sulfonohydrazide is unique due to the presence of both the bromine atom and the sulfonohydrazide group, which allows it to participate in a wider range of chemical reactions and applications compared to its analogs.
Propiedades
IUPAC Name |
5-bromopyridine-3-sulfonohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2S/c6-4-1-5(3-8-2-4)12(10,11)9-7/h1-3,9H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZFOGKEFVMVAS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)S(=O)(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













